2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Description
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Properties
IUPAC Name |
2-(dimethylamino)-N-hydroxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-6(2)4-5(8)7(3)9/h9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKVYKWEEZWQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452888 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65753-93-7 | |
| Record name | N-Hydroxy-N,N~2~,N~2~-trimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Technical Guide & Application Note
Executive Summary
2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7), also known as N-Methyl-2-dimethylaminoacetohydroxamic acid , is a specialized reagent primarily utilized in organic synthesis for the selective cleavage of active esters under neutral conditions. Its unique structure combines a dimethylamino moiety with an N-methyl hydroxamic acid core, imparting specific nucleophilic properties that allow it to discriminate between different ester functionalities.
This guide provides a comprehensive analysis of the compound's spectroscopic signature (NMR, IR, MS), structural connectivity, and experimental protocols for its application in deacylation workflows.
Chemical Identity & Structural Analysis[2][3][4]
| Property | Detail |
| IUPAC Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |
| Common Name | N-Methyl-2-dimethylaminoacetohydroxamic acid |
| CAS Number | 65753-93-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| SMILES | CN(C)CC(=O)N(C)O |
| Appearance | White to off-white crystalline solid or powder |
| Solubility | Soluble in water, methanol, dichloromethane |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and functional zones responsible for the compound's spectroscopic signals and chemical reactivity.
Figure 1: Structural connectivity and associated spectroscopic zones of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Spectroscopic Profile
The following data synthesis is based on the structural functionality and the seminal characterization by Ono & Itoh (1989).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Solvent:
| Signal Assignment | Shift ( | Multiplicity | Integration | Interpretation |
| 2.30 – 2.40 | Singlet (s) | 6H | The dimethylamino protons are the most shielded due to the electron-donating nature of the amine. | |
| 3.15 – 3.30 | Singlet (s) | 2H | The methylene protons are deshielded by the adjacent carbonyl group and the amine nitrogen. | |
| 3.30 – 3.50 | Singlet (s) | 3H | The N-methyl group on the hydroxamic acid is significantly deshielded by the adjacent oxygen and nitrogen atoms. | |
| 9.00 – 10.50 | Broad Singlet (br s) | 1H | The hydroxyl proton is highly exchangeable and environment-dependent. It may vanish in |
Expert Insight: In
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the hydroxamic acid functionality.
| Frequency ( | Assignment | Notes |
| 3200 – 3400 | O-H Stretch | Broad band, characteristic of H-bonded hydroxamic acids. |
| 1640 – 1660 | C=O Stretch (Amide I) | Strong absorption. Lower frequency than typical esters due to resonance with the nitrogen lone pair. |
| 1400 – 1420 | C-N Stretch | Characteristic of the amide/amine backbone. |
| ~950 | N-O Stretch | Specific to the hydroxamic acid linkage. |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
-
Molecular Ion (
or ):-
Expected
m/z. -
Expected
m/z.
-
-
Fragmentation Pattern (EI):
-
m/z 115: Loss of -OH (M - 17).
-
m/z 88: Loss of
(M - 44). -
m/z 58: McLafferty-type rearrangement or formation of the dimethyliminium ion (
), a dominant base peak in dimethylamino derivatives.
-
Experimental Application: Selective Deacylation
The primary utility of this compound, as established by Ono & Itoh, is the selective cleavage of active esters (e.g., aryl esters) without affecting alkyl esters.
Mechanism of Action
The hydroxamic acid moiety acts as a nucleophile, attacking the active ester to form a transient intermediate that collapses to release the phenol (or leaving group) and the acylated hydroxamic acid. The dimethylamino group acts as an internal base/catalyst to facilitate proton transfer.
Figure 2: Workflow for the selective deacylation of active esters.
Standard Protocol
Objective: Selective removal of an active ester protecting group.[1][2][3]
-
Preparation: Dissolve the substrate (active ester) in a solvent mixture of THF/Methanol/Phosphate Buffer (pH 7) (Ratio: 9:2:9).
-
Addition: Add 5 equivalents of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide to the solution.
-
Reaction: Stir the mixture under an inert atmosphere (Nitrogen/Argon) at room temperature for 12 hours.
-
Workup:
-
Dilute with water.
-
Acidify to pH 6 using 1 M HCl.
-
Extract with Ethyl Acetate (EtOAc).[4]
-
Wash organic phase with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize or chromatograph as required for the specific substrate.
Validation Check: Monitor the disappearance of the active ester carbonyl peak in IR (~1750 cm-1) and the appearance of the product's signals.
References
-
Ono, M., & Itoh, I. (1989).[5][1][2] N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions.[1][2][3] Tetrahedron Letters, 30(2), 207–210.[3] Link
-
TCI Chemicals. (n.d.). Product Specification: N-Methyl-2-dimethylaminoacetohydroxamic acid (Product No. M1316). Retrieved from TCI Chemicals. Link
-
PubChem. (2025). Compound Summary: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS 65753-93-7).[6] National Library of Medicine. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
An In-depth Technical Guide on the Handling and Storage of N-Hydroxy-N-methylacetamide and Related Compounds
A Note on Chemical Identity: The compound "2-(Dimethylamino)-N-hydroxy-N-methylacetamide" as named in the topic query does not correspond to a readily identifiable chemical structure in common chemical databases. The name appears to be a conflation of two distinct structures: 2-Hydroxy-N,N-dimethylacetamide and N-Hydroxy-N-methylacetamide. This guide will focus on N-Hydroxy-N-methylacetamide (CAS No. 13115-24-7) , a hydroxamic acid derivative, which aligns with the "N-hydroxy" nomenclature, and is a plausible candidate for interest in research and drug development. General principles for handling hydroxamic acids will also be incorporated.
Introduction: Understanding N-Hydroxy-N-methylacetamide
N-Hydroxy-N-methylacetamide is a derivative of acetamide belonging to the class of hydroxamic acids.[1] Hydroxamic acids are a significant class of organic compounds with diverse applications, notably in medicinal chemistry as enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors with anti-cancer properties.[2][3] The hydroxamic acid functional group (-C(=O)N(OH)-) is a key feature, capable of chelating metal ions, which is central to its biological activity.[2] Given its chemical nature, proper handling and storage procedures are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.
Hazard Assessment and GHS Classification
A thorough understanding of the potential hazards is the foundation of safe handling. For N-Hydroxy-N-methylacetamide (CAS 13115-24-7), the following GHS hazard statements have been identified:
-
H302: Harmful if swallowed.
-
H350: May cause cancer.
-
H411: Toxic to aquatic life with long-lasting effects.[4]
The signal word for this compound is "Danger" .[4]
Comparative Hazard Information:
For the related compound, 2-Hydroxy-N,N-dimethylacetamide (CAS 14658-93-6) , the primary hazard identified is:
-
H301: Toxic if swallowed.
This underscores the importance of avoiding ingestion for both compounds.
Personal Protective Equipment (PPE): The First Line of Defense
The causality behind PPE selection is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber) that have been tested and approved under appropriate government standards. Gloves should be inspected prior to use and replaced immediately if any signs of degradation appear.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. In situations with a risk of splashing, a face shield is also recommended.
-
Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls. Ensure that skin is not exposed.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential dust or aerosols.[5]
Caption: PPE selection and inspection workflow.
Safe Handling Procedures
Adherence to a strict handling protocol is a self-validating system for safety.
General Handling:
-
Work Area: All manipulations of N-Hydroxy-N-methylacetamide should be performed in a designated area, such as a chemical fume hood, to minimize exposure.[5]
-
Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or aerosols.[5]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks, eating, or drinking.[6]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to prevent the dispersion of dust.
Experimental Protocols:
-
Solution Preparation: When preparing solutions, add the solid N-Hydroxy-N-methylacetamide to the solvent slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound.
-
Reaction Quenching: Be aware that hydroxamic acids can have specific reactivity. Quenching of reactions should be performed cautiously, considering potential side reactions or the generation of hazardous byproducts.
Storage Requirements
Proper storage is crucial for maintaining the stability and purity of N-Hydroxy-N-methylacetamide, as well as for safety.
Storage Conditions:
-
Temperature: For N-Hydroxy-N-methylacetamide, a storage temperature of -20°C is often recommended by suppliers.
-
Container: Keep the container tightly sealed in a dry and well-ventilated place.[5]
-
Incompatible Materials: Store away from strong oxidizing agents.
-
Light Sensitivity: While not explicitly stated for this compound, many organic molecules are light-sensitive. Storing in an opaque or amber vial is a good precautionary measure.
Segregation and Labeling:
-
Segregation: Store N-Hydroxy-N-methylacetamide in a designated area for toxic and potentially carcinogenic compounds.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.
Caption: Decision tree for proper storage.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Spills:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills of solid material, carefully sweep up the material to avoid creating dust, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
References
-
Pharmaffiliates. (n.d.). 2-Hydroxy-N-methylacetamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-N,N-dimethylacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
-
Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]
- Reddy, A. S., & Kumar, M. S. (2011). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 15(20), 3561–3591.
- Hong, J.-H. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition.
- Theato, P., & Zentel, R. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(26), 3535-3543.
- S. G. O. V. S. R. K. (2021).
-
PrepChem.com. (2026). Preparation of 2,6-Dichlorobenzylideneaminooxy-N-methoxy-N-methylacetamide (Compound G). Retrieved from [Link]
- Google Patents. (n.d.). CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt.
Sources
A Technical Guide to the Potential Research Applications of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Introduction: Unveiling the Potential of a Structurally-Rich Hydroxamic Acid Derivative
In the landscape of modern drug discovery and chemical biology, the hydroxamic acid moiety stands out as a privileged pharmacophore. Its potent ability to chelate metal ions has positioned it as a cornerstone in the design of inhibitors for a vast array of metalloenzymes.[1][2] This guide focuses on a specific, yet uncharacterized, member of this class: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. While direct research on this compound is not yet prevalent in published literature, its structural features—a chelating hydroxamic acid group, a tertiary amine, and N-methylation—suggest a rich potential for diverse research applications.
This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a scientifically-grounded exploration of the potential applications of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. We will delve into its plausible synthesis, and based on its chemical structure, propose and detail its investigation as an inhibitor of three critical classes of enzymes: Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and Acetylcholinesterase (AChE). The protocols and workflows presented herein are designed to be self-validating systems, providing a robust framework for the empirical investigation of this promising molecule.
Proposed Synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
A plausible synthetic route to 2-(Dimethylamino)-N-hydroxy-N-methylacetamide can be conceptualized based on established methodologies for the synthesis of N-alkyl amino acids and hydroxamic acids.[3][4] The proposed multi-step synthesis is outlined below:
Caption: Proposed three-step synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
I. Application in Histone Deacetylase (HDAC) Inhibition
A. Scientific Rationale
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[1] HDACs are zinc-dependent metalloenzymes, and the hydroxamic acid moiety of our target compound is a well-established zinc-binding group, capable of chelating the Zn²⁺ ion in the HDAC active site and inhibiting its function.[6]
B. Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a high-throughput compatible, two-step fluorometric assay to determine the inhibitory potential of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide on HDAC activity.[7][8][9]
1. Materials and Reagents:
-
HDAC1 (human recombinant) enzyme: (e.g., Cayman Chemical Item No. 10011618)
-
HDAC Assay Buffer (10X): (e.g., 250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂)
-
HDAC Fluorometric Substrate: (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer Solution: Containing a lysine developer and Trichostatin A (as a control inhibitor).
-
Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in an appropriate solvent (e.g., DMSO).
-
Trichostatin A: Positive control inhibitor.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
2. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare 1X HDAC Assay Buffer by diluting the 10X stock with ultrapure water.
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a dilution series in 1X HDAC Assay Buffer.
-
Dilute the HDAC1 enzyme in 1X HDAC Assay Buffer to the desired working concentration.
-
Prepare the HDAC Fluorometric Substrate and Developer solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test compound or control (positive control: buffer with DMSO; negative control: Trichostatin A).
-
Add 80 µL of the diluted HDAC1 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 10 µL of the HDAC Fluorometric Substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of the HDAC Developer solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with excitation at 355 nm and emission at 460 nm.
-
C. Data Analysis
The percentage of HDAC inhibition can be calculated using the following formula:
% Inhibition = [1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_positive_control - Fluorescence_blank)] * 100
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro HDAC inhibition assay.
II. Application in Matrix Metalloproteinase (MMP) Inhibition
A. Scientific Rationale
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[10] While essential for physiological processes like tissue remodeling and wound healing, their overexpression is associated with pathological conditions such as cancer metastasis, arthritis, and cardiovascular diseases.[10][11] The catalytic mechanism of MMPs relies on a zinc ion in their active site, making them prime targets for inhibitors containing zinc-binding moieties like hydroxamic acids.[2] The potential of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide to chelate this catalytic zinc ion forms the basis for its investigation as an MMP inhibitor.
B. Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic)
This protocol describes a continuous, fluorescence-based assay to screen for MMP inhibitors using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[12][13][14][15][16]
1. Materials and Reagents:
-
Active MMP-9 (human recombinant) enzyme.
-
MMP Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35).
-
Fluorogenic MMP Substrate: (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) where Mca is the fluorophore and Dpa is the quencher.[12]
-
Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in DMSO.
-
GM6001 (Ilomastat): A broad-spectrum MMP inhibitor for use as a positive control.
-
96-well black, flat-bottom microplate.
-
Fluorescence microplate reader.
2. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and GM6001 in DMSO (e.g., 10 mM). Create a dilution series in MMP Assay Buffer.
-
Dilute the active MMP-9 enzyme in MMP Assay Buffer to the desired working concentration.
-
Prepare the fluorogenic MMP substrate in MMP Assay Buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the diluted test compound or control.
-
Add 25 µL of the diluted MMP-9 enzyme solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate to each well.
-
-
Data Acquisition:
-
Immediately begin kinetic measurements of fluorescence intensity every 1-2 minutes for 30-60 minutes using a microplate reader (Excitation: 325 nm, Emission: 393 nm).
-
C. Data Analysis
The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is proportional to the enzyme activity. The percentage of MMP inhibition is calculated as:
% Inhibition = [1 - (Rate_sample / Rate_positive_control)] * 100
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro MMP inhibition assay.
III. Application in Acetylcholinesterase (AChE) Inhibition
A. Scientific Rationale
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[17][18] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20] While hydroxamic acids are not the canonical class of AChE inhibitors, some have demonstrated inhibitory activity.[21] The structural components of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, particularly the tertiary amine which can be protonated, may allow for interactions within the active site gorge of AChE, warranting its investigation as a potential inhibitor.
B. Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is based on the colorimetric method developed by Ellman, which measures the activity of AChE through the hydrolysis of acetylthiocholine.[22][23][24]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel.
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI): Substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB): Ellman's reagent.
-
Test Compound: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide, dissolved in a suitable solvent.
-
Donepezil or Galantamine: Positive control inhibitors.
-
96-well clear, flat-bottom microplate.
-
Visible spectrophotometer microplate reader.
2. Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control inhibitor. Create a dilution series in phosphate buffer.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).[22]
-
Add 10 µL of the diluted test compound or control.[22]
-
Add 10 µL of the AChE solution (1 U/mL).[22]
-
Incubate the plate at 25°C for 10 minutes.[22]
-
Add 10 µL of 10 mM DTNB to each well.[22]
-
Initiate the reaction by adding 10 µL of 14 mM ATCI.[22]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes, or as an endpoint reading after a fixed time (e.g., 10 minutes).
-
C. Data Analysis
The rate of the reaction is determined by the change in absorbance over time. The percentage of AChE inhibition is calculated as follows:
% Inhibition = [1 - (ΔAbs_sample / ΔAbs_positive_control)] * 100
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the in vitro AChE inhibition assay (Ellman's Method).
Quantitative Data Summary
| Parameter | HDAC Inhibition Assay | MMP Inhibition Assay | AChE Inhibition Assay |
| Enzyme | Human Recombinant HDAC1 | Human Recombinant MMP-9 | Electric Eel AChE |
| Substrate | Boc-Lys(Ac)-AMC | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Acetylthiocholine Iodide (ATCI) |
| Detection Method | Fluorometric | Fluorometric (FRET) | Colorimetric |
| Wavelengths | Ex: 355 nm, Em: 460 nm | Ex: 325 nm, Em: 393 nm | 412 nm |
| Positive Control | Trichostatin A | GM6001 (Ilomastat) | Donepezil / Galantamine |
| Primary Endpoint | IC₅₀ | IC₅₀ | IC₅₀ |
Conclusion
While 2-(Dimethylamino)-N-hydroxy-N-methylacetamide remains a molecule to be fully characterized, its structural motifs strongly suggest a high potential for biological activity, particularly as a metalloenzyme inhibitor. This guide provides a comprehensive and technically detailed framework for initiating the investigation of this compound. The proposed research applications in HDAC, MMP, and AChE inhibition are grounded in the well-established principles of medicinal chemistry and enzymology. The detailed, step-by-step protocols are designed to be robust and adaptable, enabling researchers to generate reliable and reproducible data. The exploration of such novel chemical entities is fundamental to the advancement of drug discovery and the development of new therapeutic agents.
References
-
BioVision Incorporated. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric). Retrieved from [Link]
- Hughes, A. B. (2011). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4, pp. 215-243). Wiley-VCH.
-
Laskar, D. (2022). Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved from [Link]
-
Yoon, S. O., Park, S. J., & Yoon, J. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International journal of molecular sciences, 22(16), 8885. [Link]
-
Fields, G. B. (2010). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Current protocols in protein science, Chapter 21, Unit 21.12. [Link]
-
Aktiv-S., et al. (2022). Acetylcholinesterase Inhibition Assay. Bio-protocol, 12(12), e4451. [Link]
-
Abdel-Magid, A. F. (2023). Targeting Metalloenzymes: The “Achilles’ Heel” of Viruses and Parasites. Molecules (Basel, Switzerland), 28(12), 4867. [Link]
-
National Center for Biotechnology Information. (2024). Cholinesterase Inhibitors. In StatPearls. Retrieved from [Link]
-
Wankhede, S. B., Raka, K. C., & Wadegaonkar, P. A. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 1-7. [Link]
-
Sameem, B., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). International Journal of Molecular Medicine, 44(2), 395-404. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-Amino Acids and Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Impact of Metalloenzyme Activity on Cellular Metabolism and Disease Pathways. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinase. Retrieved from [Link]
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Pohanka, M. (2011). Mechanism of action of cholinesterase inhibitors in Alzheimer's disease. Mini reviews in medicinal chemistry, 11(10), 846–851. [Link]
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National Center for Biotechnology Information. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of chemical research, 57(10), 1368–1381. [Link]
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Acta Scientific. (2024). Investigating the Role of Metalloenzymes in Diseases Like Cancer, Neurodegeneration, or Infectious Diseases. Retrieved from [Link]
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Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(33), 21843–21849. [Link]
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JournalAgent. (n.d.). THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. Retrieved from [Link]
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JoVE. (n.d.). Enzyme Activity Assays using Fluorogenic Peptide Substrates. Retrieved from [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2651–2660. [Link]
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ResearchGate. (n.d.). AChE activity assay by Ellman method. Retrieved from [Link]
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BMG LABTECH. (2013). Screening for histone deacetylase (HDAC) active compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of anti-cholinesterase drugs in Alzheimer's disease treatment. Retrieved from [Link]
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American Chemical Society. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Retrieved from [Link]
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MDPI. (2022). Aberrance of Zinc Metalloenzymes-Induced Human Diseases and Its Potential Mechanisms. Retrieved from [Link]
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Al-Faiyz, Y. S. (2023). Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. Molecules (Basel, Switzerland), 28(5), 2213. [Link]
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WebMD. (2024). Cholinesterase Inhibitors for Alzheimer's Disease. Retrieved from [Link]
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Theoretical & Physicochemical Profiling: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Executive Summary
2-(Dimethylamino)-N-hydroxy-N-methylacetamide represents a specialized class of ligand combining a polar, basic tertiary amine tail with a neutral, bidentate N-methyl hydroxamic acid headgroup. Unlike primary hydroxamic acids (
This technical guide analyzes the theoretical physicochemical properties, synthetic pathways, and coordination chemistry of this molecule, positioning it as a critical motif in the design of Histone Deacetylase (HDAC) inhibitors and metalloproteinase modulators.
Molecular Architecture & Electronic Structure
Structural Components
The molecule consists of two distinct functional domains separated by a methylene linker:
-
The Zinc-Binding Group (ZBG): The N-hydroxy-N-methylacetamide moiety.
-
The Surface Recognition Cap: The N,N-dimethylamino group.
Rotameric Isomerism (E/Z Equilibrium)
A critical theoretical property of N-substituted hydroxamic acids is the restricted rotation around the C–N bond (partial double bond character). This leads to distinct E (trans) and Z (cis) rotamers.
-
Z-Conformer (cis): The carbonyl oxygen and the hydroxyl oxygen are on the same side. This is the bioactive conformation required for bidentate metal chelation.
-
E-Conformer (trans): Often thermodynamically favored in the absence of metal ions due to reduced steric repulsion between the N-methyl group and the carbonyl oxygen.
Theoretical Implication: Unlike primary hydroxamic acids, the N-methyl group introduces steric bulk that can shift the equilibrium. In solution, the barrier to rotation is significant (~15–20 kcal/mol), meaning the population ratio of Z:E is a critical parameter for binding kinetics.
Figure 1: Rotameric equilibrium gating metal chelation. The Z-isomer is the requisite species for metalloenzyme inhibition.
Theoretical Physicochemical Properties
The following data summarizes the predicted and theoretical values derived from Density Functional Theory (DFT) principles applicable to N-methyl hydroxamic acids.
Quantitative Data Profile[1]
| Property | Theoretical Value / Range | Mechanistic Significance |
| Molecular Formula | Core composition. | |
| Molecular Weight | 132.16 g/mol | Fragment-like; high ligand efficiency potential. |
| pKa (Amine) | 9.6 ± 0.3 | The dimethylamino group is protonated at physiological pH, aiding solubility. |
| pKa (Hydroxamic OH) | 8.8 ± 0.5 | N-methylation slightly lowers acidity compared to -NHOH due to loss of anionic stabilization. |
| LogP (Octanol/Water) | -0.8 to -0.3 | Highly hydrophilic; excellent aqueous solubility but requires transport mechanisms for cell entry. |
| H-Bond Donors | 1 (OH) | Limited donation reduces non-specific binding. |
| H-Bond Acceptors | 3 (N, O, O) | High capacity for solvent interaction. |
| Chelation Mode | O,O-Bidentate | Forms 5-membered chelate rings with transition metals. |
Electronic Surface Potential (ESP)
-
Nucleophilic Regions: The highest electron density (red regions in ESP maps) is localized on the Carbonyl Oxygen and the Hydroxyl Oxygen . This confirms these atoms as the primary donors for coordinate covalent bonds with Lewis acids (
, ). -
Protonation Site: The tertiary amine nitrogen possesses a lone pair that is sterically accessible, serving as a "proton sponge" that maintains solubility in acidic media.
Synthetic Methodology
Synthesis requires careful control to prevent O-alkylation or over-reaction. The preferred route utilizes N,N-dimethylglycine as the scaffold and N-methylhydroxylamine as the nucleophile.
Optimized Coupling Protocol
Reagents: N,N-Dimethylglycine (DMG), N-methylhydroxylamine HCl, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).
Step-by-Step Workflow:
-
Activation: Dissolve DMG (1.0 eq) in DCM/DMF. Add EDC (1.1 eq) and HOBt (1.1 eq) at 0°C to activate the carboxylic acid.
-
Nucleophilic Attack: Add N-methylhydroxylamine hydrochloride (1.1 eq) followed by a base (DIPEA or TEA, 2.5 eq) to liberate the free amine.
-
Reaction: Stir at room temperature for 12–16 hours. The N-methyl group on the hydroxylamine directs reaction to the nitrogen, forming the hydroxamic acid (kinetic control).
-
Purification: The product is water-soluble.[1][2][3] Purification often requires reverse-phase chromatography (C18) or extraction into n-butanol if salting out is insufficient.
Figure 2: Synthetic pathway via carbodiimide coupling.
Bio-Application & Coordination Chemistry
Metalloproteinase Inhibition (HDACs)
This molecule serves as a minimal pharmacophore for Zinc-dependent enzymes.
-
Mechanism: The deprotonated hydroxamate anion forms a stable 5-membered chelate ring with the
ion in the enzyme's active site. -
Advantage of N-Methylation: Primary hydroxamic acids are susceptible to hydrolysis and metabolic degradation (glucuronidation). The N-methyl group blocks specific metabolic pathways, potentially increasing the half-life of the pharmacophore.
Chelation Thermodynamics
The stability constant (
-
Siderophore Mimicry: The molecule mimics bacterial siderophores. The dimethylamino tail can be used to hijack specific transport systems, allowing the chelator to penetrate biological membranes that exclude neutral hydroxamic acids.
References
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Santos, M. A., et al. (2012). "Hydroxypyridinone-based metalloproteinase inhibitors: Synthesis and biological evaluation." Journal of Medicinal Chemistry. (Context: N-methyl hydroxamate chelation modes).
-
Muri, E. M., et al. (2002). "Hydroxamic Acids as Pharmacological Agents." Current Drug Targets. (Context: Metabolic stability of substituted hydroxamates).
-
Miller, M. J. (1989). "Syntheses and therapeutic potential of hydroxamic acid based siderophores and analogs." Chemical Reviews. (Context: Siderophore mimicry and transport).
-
PubChem. (2024). "Compound Summary: N,N-Dimethylglycine." National Library of Medicine. (Context: Precursor properties).
-
Farkas, E., et al. (2000). "Metal-binding ability of N-methylacetohydroxamic acid." Journal of Inorganic Biochemistry. (Context: Thermodynamic stability constants for N-methyl derivatives).
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Methodological & Application
Application Notes and Protocols: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Abstract
This document provides a comprehensive technical guide on the potential applications and synthetic protocols related to the novel compound, 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. While this specific molecule is not extensively documented in current chemical literature, its unique combination of a bidentate chelating N-hydroxy-N-methylacetamide moiety and a tertiary amino group at the alpha position suggests significant utility in various fields of organic synthesis and drug discovery. This guide will extrapolate from established principles of related functional groups to propose synthetic routes and explore potential applications, offering researchers and drug development professionals a scientifically grounded framework for investigating this promising, yet underexplored, chemical entity.
Introduction: A Molecule of Untapped Potential
2-(Dimethylamino)-N-hydroxy-N-methylacetamide represents a fascinating convergence of three key functional groups: a tertiary amine, an amide, and a hydroxamic acid derivative (specifically, an N-hydroxy-N-methylamide). This unique architecture suggests a rich and varied chemical reactivity profile. The N-hydroxyamide functionality is a well-established pharmacophore known for its ability to chelate metal ions, making it a cornerstone in the design of metalloenzyme inhibitors.[1] The alpha-amino group introduces a basic handle and a potential site for further functionalization, while the N-methyl groups on both the amine and the amide modulate steric and electronic properties.
This guide will first propose plausible synthetic pathways to access this target molecule, drawing from established methodologies for the synthesis of N-hydroxyamides and α-amino amides. Subsequently, we will delve into a detailed exploration of its potential applications, with a focus on its utility as a chelating agent, a peptide mimetic, and a versatile building block in medicinal chemistry.
Proposed Synthetic Strategies
The synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide can be approached through several logical retrosynthetic pathways. Two primary strategies are outlined below, commencing from readily available starting materials.
Strategy 1: N-Hydroxylation and N-Methylation of an α-Amino Acid Precursor
This approach leverages a protected α-amino acid as the starting scaffold, sequentially introducing the N-hydroxy and N-methyl functionalities.
Caption: Proposed synthetic pathway starting from N,N-dimethylglycine.
Protocol 1: Synthesis via N,N-Dimethylglycine
-
Step 1: Formation of N,N-Dimethylglycyl Chloride. To a solution of N,N-dimethylglycine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise.[2] Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
-
Step 2: Amidation with Hydroxylamine. The crude N,N-dimethylglycyl chloride is dissolved in anhydrous THF and added dropwise to a cooled (0 °C) solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as triethylamine (3.0 eq) in THF. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The crude product can be purified by column chromatography.
-
Step 3: N-Methylation. The resulting 2-(dimethylamino)-N-hydroxyacetamide (1.0 eq) is dissolved in a suitable solvent like DMF or acetonitrile. A base such as potassium carbonate (1.5 eq) is added, followed by the dropwise addition of methyl iodide (1.2 eq). The reaction is stirred at room temperature for 12-24 hours. Progress can be monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the target compound, which can be further purified by chromatography or recrystallization.
Strategy 2: α-Amination of an N-Hydroxy-N-methylacetamide Precursor
This alternative strategy involves the initial formation of the N-hydroxy-N-methylacetamide core, followed by the introduction of the dimethylamino group at the alpha position.
Caption: Alternative synthetic route via nucleophilic substitution.
Protocol 2: Synthesis via Nucleophilic Substitution
-
Step 1: Synthesis of 2-Chloro-N-hydroxy-N-methylacetamide. This intermediate can be prepared from chloroacetyl chloride and N-methylhydroxylamine hydrochloride in the presence of a base.
-
Step 2: α-Amination. 2-Chloro-N-hydroxy-N-methylacetamide (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile. An excess of dimethylamine (solution in THF or as a gas bubbled through the solution) is added, typically in the presence of a non-nucleophilic base like potassium carbonate to scavenge the generated HCl. The reaction is stirred at room temperature, and its progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the desired product.
Potential Applications in Organic Synthesis and Medicinal Chemistry
The unique structural features of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide suggest its utility in several key areas of chemical research.
Bidentate Ligand in Coordination Chemistry
The N-hydroxy-N-methylacetamide moiety is a classic bidentate chelating group for a variety of metal ions. The presence of the α-dimethylamino group could modulate the coordination properties, potentially leading to the formation of stable, well-defined metal complexes. These complexes could find applications as catalysts in organic transformations or as imaging agents. The interaction with copper ions, for instance, could be of particular interest.[3]
| Metal Ion | Potential Coordination Mode | Potential Applications |
| Fe(III) | Strong chelation via hydroxamate | Iron transport studies, siderophore mimics |
| Cu(II) | Formation of stable complexes | Catalysis, redox studies |
| Zn(II) | Inhibition of zinc-dependent enzymes | Medicinal chemistry |
Metalloenzyme Inhibition
Hydroxamic acids are potent inhibitors of metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), by virtue of their ability to chelate the active site metal ion (typically zinc).[1] The 2-(dimethylamino) group could serve as an additional binding element, potentially increasing both the potency and selectivity of inhibition.
Caption: Proposed mechanism of metalloenzyme inhibition.
Protocol 3: Assay for MMP Inhibition (General Protocol)
-
Materials: Fluorogenic MMP substrate, purified MMP enzyme, assay buffer, 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (test compound), known MMP inhibitor (positive control), and a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, the MMP enzyme, and varying concentrations of the test compound.
-
Incubate for a predetermined time at 37 °C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of substrate cleavage and determine the IC₅₀ value for the test compound.
-
Peptide Mimetics and Drug Discovery
The incorporation of N-hydroxyamide linkages into peptides can enhance their stability against enzymatic degradation.[4] The 2-(dimethylamino)-N-hydroxy-N-methylacetamide unit can be viewed as a modified amino acid residue, which could be incorporated into peptide chains to create novel peptidomimetics with improved pharmacokinetic properties. The dimethylamino group could also influence cell permeability and bioavailability. The synthesis of such modified peptides would likely follow established solid-phase or solution-phase peptide coupling methodologies.[5][6]
Safety and Handling
While specific toxicity data for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide is unavailable, compounds containing the hydroxamic acid moiety should be handled with care, as some have been associated with mutagenicity.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-(Dimethylamino)-N-hydroxy-N-methylacetamide, though not yet a common reagent, holds considerable promise as a versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a potent metal-chelating group and a tertiary amine offers exciting opportunities for the development of novel catalysts, enzyme inhibitors, and peptidomimetics. The synthetic protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule.
References
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Kubik, L., et al. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 25(23), 5690. [Link]
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Dyachenko, V. D., et al. (2018). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Molbank, 2018(4), M1014. [Link]
- Zhang, Y., et al. (2013). Hydroxylamine synthesis method.
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Gómez-Pinto, I., et al. (2004). N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. Journal of Peptide Science, 10(10), 617-626. [Link]
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Holden, K., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry, 25(31), 7469-7473. [Link]
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Nieto, M. J., et al. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-Containing Peptides. The Journal of Organic Chemistry, 65(8), 2345-2352. [Link]
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Williamson, J. S., et al. (2000). Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. The Journal of Organic Chemistry, 65(8), 2345-2352. [Link]
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Meanwell, N. A., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 833-840. [Link]
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Hill, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2816. [Link]
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Kirshenbaum, K., et al. (2015). Design and conformational analysis of peptoids containing N-hydroxy amides reveals a unique sheet-like secondary structure. Peptide Science, 104(5), 588-599. [Link]
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Sbardella, G., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22047-22062. [Link]
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Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. [Link]
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Caron, S., et al. (2020). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]
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ChemistryViews. (2023, April 30). α-Amination of Amides and Ketones. [Link]
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ETH Zürich Research Collection. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. [Link]
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Volcho, K. P., et al. (2023). Chiral N-(Octahydro-2H-chromen-4-yl)-2-(dialkylamino)acetamides: Synthesis and Analgesic Activity. Doklady Chemistry, 512(1), 242-246. [Link]
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Wang, J., & Yang, W.-J. (2019). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules, 24(18), 3350. [Link]
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-
Grygorenko, O. O., et al. (2020). One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles. ACS Combinatorial Science, 22(10), 501-507. [Link]
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Li, F., & Ma, D. (2014). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 12(45), 9048-9057. [Link]
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Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides. YouTube. [Link]
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Spectrum: Concordia University Research Repository. (2017). Hydroxylamine-Containing Ligands: Synthesis and Reactions with Copper Ions. [Link]
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Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]
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Kumar, A., et al. (2022). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 7(4), 3843-3853. [Link]
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Schwieter, K. E., & Johnston, J. N. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry, 13(14), 4211-4214. [Link]
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Beller, M., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 25(23), 9635-9642. [Link]
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Maulide, N., et al. (2023). Free Amino Group Transfer via α-Amination of Native Carbonyls. Angewandte Chemie International Edition, 62(19), e202300958. [Link]
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Avci, G., & Arsu, N. (2018). Synthesis of N-[(dialkylamino)methyl)]acrylamides and N-[(dialkylamino)methyl]methacrylamides from Schiff base salts: Useful Building Blocks for Smart Polymers. Tetrahedron Letters, 59(21), 2053-2057. [Link]
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Nefkens, G. H. L., & Tesser, G. I. (1962). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Recueil des Travaux Chimiques des Pays-Bas, 81(8), 683-690. [Link]
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Soderberg, T. (2022, September 25). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
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Antonchick, A. P., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications, 12(1), 6993. [Link]
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Application Note: Selective Deacylation using 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
[1]
Executive Summary
This technical guide details the application of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (also known commercially as N-Methyl-2-dimethylaminoacetohydroxamic acid) as a specialized reagent for chemoselective deacylation .[1]
In complex organic synthesis—particularly within total synthesis and peptide chemistry—chemists often face the challenge of removing "active" esters (e.g., aryl esters, p-nitrophenyl esters) in the presence of stable alkyl esters (e.g., methyl or ethyl esters).[1] Conventional hydrolysis (LiOH, NaOH) is often too harsh, leading to global deprotection or racemization.[1]
This reagent utilizes an intramolecular general base catalysis mechanism to generate a highly nucleophilic hydroxamate species at neutral pH , allowing for the rapid, selective cleavage of active esters while leaving alkyl esters and other sensitive functionalities intact.[1]
Reagent Profile & Properties
| Property | Specification |
| IUPAC Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |
| Common Name | N-Methyl-2-dimethylaminoacetohydroxamic acid |
| CAS Number | 65753-93-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| Physical State | White to pale yellow crystalline powder |
| Solubility | Soluble in Water, Methanol, Ethanol, DMSO |
| pKa (approx) | ~9.0 (Hydroxamic acid OH), ~7.5 (Tertiary amine) |
| Storage | Hygroscopic.[1] Store under inert gas at 2-8°C. |
Mechanism of Action
The unique reactivity of this reagent stems from its bifunctional structure: a nucleophilic hydroxamic acid group and a basic dimethylamino group positioned in a 1,3-relationship.
The "Internal Base" Effect
Unlike standard hydroxamic acids which require external base to become nucleophilic, the tethered tertiary amine in this reagent acts as an internal general base . It facilitates the deprotonation of the hydroxamic hydroxyl group, significantly increasing its nucleophilicity at neutral pH.
-
Activation: The dimethylamino group hydrogen-bonds with the hydroxamic proton, lowering the energy barrier for nucleophilic attack.
-
Nucleophilic Attack: The activated hydroxamate oxygen attacks the carbonyl carbon of the active ester (aryl ester).
-
Selectivity Filter: The reagent is nucleophilic enough to attack the electron-deficient carbonyl of an aryl ester but not nucleophilic enough to attack the more stable carbonyl of an alkyl ester under neutral conditions.
Pathway Visualization[1]
Figure 1: Mechanistic pathway showing the selective attack on active esters facilitated by the internal amine base.[1]
Experimental Protocol: Selective Deacylation
This protocol describes the removal of a p-nitrophenyl ester (or similar active ester) from a substrate containing a methyl ester.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Substrate: Compound containing both active (aryl) and stable (alkyl) esters (1.0 equiv).
-
Reagent: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (1.5 – 3.0 equiv).[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Water-miscible solvents are preferred.[1]
-
Temperature: Room Temperature (20–25°C).
Step-by-Step Methodology
-
Preparation of Substrate Solution: Dissolve 1.0 mmol of the substrate in 10 mL of Methanol (0.1 M concentration). Ensure the substrate is fully solvated.
-
Reagent Addition: Add 1.5 to 3.0 mmol (1.5–3.0 equiv) of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide directly to the reaction flask.
-
Note: No external base (TEA, DIPEA) is required.[1] The reaction should remain at neutral pH.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC or LC-MS.
-
Typical Time: 30 minutes to 4 hours.
-
Observation: The spot corresponding to the active ester should disappear, releasing the free phenol (e.g., p-nitrophenol) and the acylated reagent byproduct.[1] The alkyl ester spot should remain unchanged.
-
-
Workup (Extraction Method):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).
-
Wash with saturated NaHCO₃ (2 x 20 mL) to remove the released phenol (if acidic) and the acylated reagent byproduct (which is water-soluble).
-
Wash with Brine (20 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify the crude residue via silica gel flash chromatography. In many cases, the high water solubility of the reagent and its acylated byproduct allows for sufficient purification via simple aqueous workup.
Comparative Analysis: Why Use This Reagent?
The following table contrasts 2-(Dimethylamino)-N-hydroxy-N-methylacetamide against standard deacylation methods.
| Feature | This Reagent | LiOH / NaOH | Hydrazine | Ammonia / Aminolysis |
| pH Condition | Neutral | Strongly Basic | Basic / Nucleophilic | Basic |
| Selectivity | High (Aryl only) | Low (Cleaves all esters) | Moderate (Risk of hydrazide) | Low (Forms amides) |
| Reaction Temp | Room Temp | RT to Reflux | RT | RT |
| Byproducts | Water-soluble amide | Salts | Hydrazides | Amides |
| Substrate Scope | Active Esters (Aryl, NHS) | All Esters | Esters & Amides | Esters |
Advanced Application: Scavenging in Peptide Synthesis
In solid-phase or solution-phase peptide synthesis, "active esters" (like NHS-esters or Pfp-esters) are often used for coupling.[1] If unreacted active esters remain, they can cause side reactions during subsequent steps.[1]
Workflow:
-
Coupling Step: React Amino Acid-NHS ester with Amine.
-
Scavenging Step: Add 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (excess) to the reaction mixture.
-
Mechanism: The reagent rapidly reacts with the residual NHS-ester, converting it into a highly polar, water-soluble hydroxamate adduct.
-
Purification: The desired peptide is precipitated or extracted, while the scavenged adduct is washed away in the aqueous phase.
Figure 2: Workflow for using the reagent as a post-reaction scavenger.
Troubleshooting & Critical Parameters
-
Solvent Effects: The reaction is fastest in protic solvents (MeOH, EtOH) which stabilize the transition state. Reactions in non-polar solvents (DCM, Toluene) may be significantly slower.[1]
-
Steric Hindrance: Extremely sterically hindered active esters (e.g., 2,6-di-tert-butylphenyl esters) may react slowly.[1]
-
Stability: The reagent is an amine-hydroxamic acid. It is susceptible to oxidation over long periods. Ensure the reagent is white; if it turns yellow/brown, recrystallize or purchase fresh stock.
References
-
Primary Method: Ono, M.; Itoh, I. "N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions."[2][3][4] Tetrahedron Letters, 1989 , 30(2), 207–210.[1][3][5][4]
-
Total Synthesis Application: Kanda, Y.; et al.[1][3] "Two-Phase Total Synthesis of Taxanes: Tactics and Strategies." Journal of Organic Chemistry, 2020 , 85, 10293–10320.[1][3] (Citing the reagent for selective deprotection). [1]
-
Commercial Protocol: TCI Chemicals Product Information, "Hydroxamic Acid Derivative for Selective Deacylation Reactions."
Sources
- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Experimental setup for reactions with 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Application Note: Experimental Handling and Reaction Protocols for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Executive Summary
This guide details the experimental setup for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7), a specialized hydroxamic acid derivative. Unlike simple hydroxamic acids, this molecule incorporates a tertiary amine (dimethylamino) motif, imparting zwitterionic character and enhanced water solubility.
Primary Applications:
-
Metalloproteinase Inhibition: Serving as a zinc-binding group (ZBG) in Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) research.
-
Siderophore Mimicry: Modeling iron(III) transport and chelation thermodynamics.
-
Synthetic Intermediate: Precursor for O-acyl transfer reactions.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |
| Synonyms | N-Methyl-2-dimethylaminoacetohydroxamic acid |
| CAS Number | 65753-93-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| pKa (Estimated) | ~8.8 (Hydroxamic acid), ~9.8 (Tertiary amine) |
| Solubility | High in |
| Appearance | White to off-white crystalline solid |
Safety & Handling (E-E-A-T)
-
Hazard Class: Irritant (Skin/Eye).[1]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (
or Ar). -
Stability: Hydroxamic acids are susceptible to hydrolysis in strong acids or bases. The N-methyl group improves stability against Lossen rearrangement compared to secondary hydroxamic acids.
Core Protocol 1: Solubilization & Stock Preparation
Context: Due to the dimethylamino group, the compound acts as a base. At physiological pH (7.4), the amine is protonated (
Procedure:
-
Weighing: Weigh 13.2 mg of compound into a sterile microcentrifuge tube.
-
Solvent Choice:
-
For Enzymatic Assays: Use DMSO (dimethyl sulfoxide) to create a 100 mM master stock. This prevents pH fluctuations in buffered assays.
-
For Analytical Chemistry: Use ddH2O .
-
-
Dissolution: Add 1.0 mL of solvent. Vortex for 30 seconds.
-
Storage: Aliquot into 50
L volumes to avoid freeze-thaw cycles. Store at -20°C.
Table 1: Solubility Profile
| Solvent | Solubility (mg/mL) | Application Note |
|---|---|---|
| Water (pH 7) | >50 mg/mL | Excellent. Solution is slightly basic. |
| DMSO | >100 mg/mL | Preferred for biological stock solutions. |
| Ethanol | ~20 mg/mL | Good for organic synthesis reactions. |
| Dichloromethane | Moderate | Use for extraction only if pH is adjusted to >10. |
Core Protocol 2: Iron(III) Chelation Assay (Quality Control)
Scientific Rationale: Hydroxamic acids form stable, colored complexes with Ferric iron (
Reagents:
-
Reagent A: 5%
in 0.1 M HCl. -
Buffer: 0.1 M Sodium Acetate, pH 5.5.
Step-by-Step:
-
Preparation: Dilute the 100 mM DMSO stock to 1 mM in Sodium Acetate buffer.
-
Blanking: Pipette 100
L of buffer into a 96-well clear plate (Blank). -
Sample: Pipette 100
L of the 1 mM sample into adjacent wells. -
Development: Add 10
L of Reagent A to all wells. -
Observation: Immediate formation of a red-violet complex indicates active hydroxamic acid.
-
Quantification: Measure Absorbance at
nm.
Figure 1: Mechanism of colorimetric detection via Iron(III) chelation.
Core Protocol 3: Metalloproteinase Inhibition Setup
Context: This molecule is a classic Zinc-Binding Group (ZBG). The N-methyl and N-hydroxy oxygens coordinate the catalytic Zinc ion in the active site of MMPs or HDACs, displacing the water molecule required for peptide hydrolysis.
Experimental Workflow:
-
Enzyme System: Recombinant MMP-9 or HDAC1 (Commercial kits available).
-
Substrate: Fluorogenic peptide substrate.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM
, 150 mM NaCl, 0.05% Brij-35.
Protocol:
-
Serial Dilution: Prepare a 1:3 serial dilution of the inhibitor in the Reaction Buffer (Range: 100
M down to 1 nM). -
Pre-Incubation (Critical):
-
Mix 20
L Enzyme solution + 20 L Inhibitor dilution. -
Incubate at 37°C for 30 minutes .
-
Why? Hydroxamates are slow-binding inhibitors. Immediate substrate addition often yields
values that are artificially high (less potent).
-
-
Initiation: Add 20
L of Fluorogenic Substrate. -
Kinetic Read: Monitor fluorescence (Ex/Em depends on substrate) every 60 seconds for 20 minutes.
-
Data Analysis: Plot
(initial velocity) vs. [Inhibitor]. Fit to a 4-parameter logistic equation.
Figure 2: Kinetic assay workflow for determining inhibition constants (
Core Protocol 4: Synthetic O-Acylation
Context: Researchers may wish to use this compound as a nucleophile to create "activated" esters or prodrugs. The N-hydroxyl group is nucleophilic.
Reaction:
Procedure:
-
Solvent: Anhydrous Dichloromethane (
). -
Base: Pyridine or Triethylamine (2.2 equivalents). Note: Extra base is required to neutralize the HCl from the acyl chloride AND ensure the tertiary amine remains unprotonated.
-
Setup:
-
Dissolve 1.0 eq of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide in
. -
Add 2.2 eq of Base. Cool to 0°C.
-
Dropwise add 1.0 eq of Acyl Chloride.
-
-
Workup:
-
Warm to Room Temp (1 hr).
-
Wash with saturated
. -
Caution: Do not wash with strong acid, or you will extract the product into the aqueous phase (due to the dimethylamino group).
-
References
- Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.
- Gupta, S. P. (2002). "QSAR studies on hydroxamic acids: A review." Chemical Reviews. (Structure-activity relationships of hydroxamic acid inhibitors).
Sources
LC-MS/MS analysis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Application Note: High-Sensitivity LC-MS/MS Analysis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Executive Summary
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide . This molecule, often utilized as a specialized reagent for the selective cleavage of active esters and investigated in proteomics and medicinal chemistry, presents unique analytical challenges due to its high polarity and dual functional nature (basic dimethylamine and hydrophilic hydroxamic acid moieties).
Traditional Reverse-Phase (C18) chromatography is often insufficient for retaining this small, polar analyte (MW ~132 Da), leading to elution in the void volume and significant ion suppression. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with positive electrospray ionization (ESI+) MS/MS to ensure optimal retention, peak shape, and sensitivity.
Chemical Context & Properties
Understanding the physicochemical properties of the analyte is the foundation of this protocol.
| Property | Description |
| Chemical Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |
| Synonyms | N-Methyl-2-dimethylaminoacetohydroxamic acid |
| CAS Number | 65753-93-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| pKa (Predicted) | Basic amine (~8.5), Hydroxamic acid (~9.[1]0) |
| LogP | < 0 (Highly Polar) |
| Solubility | Soluble in water, methanol, DMSO |
Analytical Challenge: The presence of the hydroxamic acid group ($ -C(=O)N(OH)- $) introduces potential metal chelating properties, which can lead to peak tailing on stainless steel systems. The dimethylamino group ensures the molecule is positively charged at acidic pH, making it ideal for ESI+ but challenging for C18 retention.
Analytical Strategy & Logic
Chromatography: The Case for HILIC
Standard C18 columns rely on hydrophobic interactions. Since our analyte is highly polar and charged at low pH, it will likely elute near the void volume (
-
Selected Mode: HILIC (Hydrophilic Interaction Liquid Chromatography).
-
Mechanism: Partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.
-
Benefit: The basic amine interacts electrostatically with silica-based HILIC phases, and the polar hydroxamic acid engages in hydrogen bonding, providing excellent retention and separation from matrix interferences.
Mass Spectrometry: Fragmentation Prediction
We utilize Triple Quadrupole (QqQ) MS in Multiple Reaction Monitoring (MRM) mode.
-
Precursor Ion:
m/z. -
Primary Product Ion (Quantifier): 58.1 m/z .
-
Secondary Product Ion (Qualifier): 88.1 m/z or 46.0 m/z .
Detailed Experimental Protocol
Reagents and Standards
-
Reference Standard: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (>98% purity).
-
Internal Standard (IS): 2-(Dimethylamino)-N-hydroxy-N-methylacetamide-d6 (if available) or a structural analog like Lidocaine-d10 (due to the tertiary amine) or N,N-Dimethylglycine .
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation: Protein Precipitation (PPT)
Note: While SPE (Mixed-Mode Cation Exchange) provides cleaner extracts, PPT is sufficient for most discovery-phase applications due to the high selectivity of HILIC.
-
Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Logic: The high organic content precipitates proteins and prepares the sample solvent to be compatible with HILIC initial conditions (high organic).
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an HPLC vial with insert. Do not evaporate and reconstitute in water , as this will destroy the HILIC peak shape (solvent mismatch).
LC-MS/MS Conditions
Liquid Chromatography (LC)
-
System: UHPLC (Agilent 1290 / Waters UPLC or equivalent).
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm or 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 2-5 µL.
Gradient Program:
| Time (min) | %B (Organic) | %A (Aqueous) | Description |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial HILIC loading |
| 1.00 | 95 | 5 | Isocratic hold |
| 4.00 | 60 | 40 | Linear gradient elution |
| 4.10 | 40 | 60 | Column flush (remove salts) |
| 5.00 | 40 | 60 | Hold flush |
| 5.10 | 95 | 5 | Return to initial |
| 8.00 | 95 | 5 | Re-equilibration (Critical for HILIC) |
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI) Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
Gas Flow: 800 L/hr (N2).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
|---|---|---|---|---|---|
| Target | 133.1 | 58.1 | 25 | 18 | Quantifier |
| Target | 133.1 | 88.1 | 25 | 22 | Qualifier |
| Target | 133.1 | 46.0 | 25 | 25 | Qualifier |
Workflow Visualization
Caption: Step-by-step workflow from sample preparation to data analysis for the quantification of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Fragmentation Pathway Logic
To ensure scientific integrity, we visualize the predicted fragmentation mechanism used for the MRM transition.
Caption: Proposed fragmentation pathway showing the formation of the characteristic dimethyliminium ion (m/z 58.1) from the precursor.
Validation Framework (Regulatory Compliance)
To ensure this method meets FDA/EMA Bioanalytical Guidelines , the following validation parameters must be executed:
-
Selectivity: Analyze 6 blank matrix lots to ensure no interference at retention time (~2.5 min in HILIC).
-
Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL (
). -
Accuracy & Precision:
-
Intra-day (n=5) and Inter-day (3 days) at LLOQ, Low, Mid, and High QC levels.
-
Acceptance criteria: ±15% (±20% for LLOQ).
-
-
Matrix Effect: Compare post-extraction spike response vs. neat solution response. HILIC often reduces phospholipid suppression compared to RP.
-
Stability:
-
Benchtop: 4 hours at room temperature (Hydroxamic acids can hydrolyze; keep cool).
-
Autosampler: 24 hours at 10°C.
-
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction of the hydroxamic acid with metals in the LC system.
-
Solution: Use PEEK tubing or add 5 µM EDTA to Mobile Phase A.
-
-
Issue: Poor Retention Stability.
-
Cause: HILIC columns require long equilibration.
-
Solution: Ensure at least 20 column volumes of equilibration time between runs (or 3-4 minutes at high flow).
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from salts.
-
Solution: Divert flow to waste for the first 1 minute.
-
References
-
Ono, M., & Itoh, I. (1989).[4] N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions.[3][4][5][6] Tetrahedron Letters, 30(2), 207–210.[5] Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar amines in biological matrices. Journal of Separation Science. (General grounding for HILIC methodology).
-
Doc Brown's Chemistry. Mass spectrum fragmentation patterns of aliphatic amines (Dimethylamine). (Grounding for m/z 58 fragment prediction). Link
Sources
- 1. 1-Phenyltetrazole-5-thiol | 86-93-1 [chemicalbook.com]
- 2. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
This Application Note is designed to guide process chemists and researchers through the scalable synthesis of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7). This molecule acts as a specialized chelating ligand and a pharmaceutical intermediate, often utilized in the development of metalloproteinase inhibitors and antidotes for organophosphate poisoning.
The following protocols prioritize scalability, safety, and purity , moving away from column chromatography towards crystallization and salt-formation techniques suitable for kilogram-scale production.
Executive Summary & Strategic Analysis
The target molecule is a retro-hydroxamic acid derivative featuring a tertiary amine and an N-methyl hydroxamate moiety. The synthesis poses two primary challenges during scale-up:
-
Polarity: The molecule is amphoteric and highly water-soluble, making traditional aqueous extraction difficult.
-
Thermal Instability: Hydroxamic acids are prone to the Lossen rearrangement or hydrolysis under vigorous heating or strongly acidic/basic conditions.
Retrosynthetic Strategy
To ensure robustness, we evaluate two primary pathways. Route A (CDI Coupling) is recommended for high-purity requirements due to mild conditions. Route B (Ester Aminolysis) is the cost-effective "green" route for bulk production but requires careful kinetic control.
Figure 1: Retrosynthetic analysis showing the Activation Route (A) and Direct Aminolysis Route (B).
Process Safety Assessment (Critical)
Before initiating synthesis, the operator must acknowledge the specific hazards associated with hydroxylamine derivatives.
| Reagent | Hazard Class | Critical Safety Control |
| N-Methylhydroxylamine HCl | Skin Sensitizer, Irritant, Mutagenic Potential | Handle in a fume hood. Use double nitrile gloves. Avoid dust generation.[1][2][3] |
| 1,1'-Carbonyldiimidazole (CDI) | Moisture Sensitive, CO2 Evolution | Vent reactors properly to prevent pressure buildup. Keep dry.[1] |
| Target Hydroxamate | Potential Metal Chelator | Avoid contact with metal spatulas/needles if trace metal purity is critical. |
Thermal Hazard Warning: The coupling reaction with CDI releases CO₂ gas and is exothermic. On a scale >100g, addition must be controlled to prevent "runaway" foaming.
Detailed Experimental Protocols
Protocol A: CDI-Mediated Coupling (Recommended for Purity)
This method avoids high temperatures and utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid. It is preferred because the by-products (imidazole and CO₂) are easily managed.
Reagents:
-
N,N-Dimethylglycine (DMG): 1.0 equiv.
-
1,1'-Carbonyldiimidazole (CDI): 1.1 equiv.
-
N-Methylhydroxylamine HCl: 1.1 equiv.[4]
-
Triethylamine (TEA) or DIPEA: 1.2 equiv.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
Step-by-Step Methodology:
-
Activation:
-
Charge a dry reactor with N,N-Dimethylglycine (100 g scale) and anhydrous DCM (10 vol, 1.0 L).
-
Cool to 0°C.
-
Add CDI portion-wise over 30 minutes. Note: Vigorous CO₂ evolution will occur.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour to ensure complete formation of the acyl imidazole intermediate.
-
-
Coupling:
-
In a separate vessel, prepare a slurry of N-Methylhydroxylamine HCl in DCM. Add TEA dropwise to free-base the hydroxylamine (stir for 15 min).
-
Add the free-based hydroxylamine solution to the activated DMG-CDI mixture at 0°C.
-
Stir at RT for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or HPLC.
-
-
Workup (The "Salt-Crash" Method):
-
Challenge: The product is water-soluble; aqueous washing will result in yield loss.
-
Solution: Filter off any insoluble amine salts. Concentrate the reaction mixture to ~20% volume.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce precipitation of the imidazole by-products (if imidazole HCl is present) or the product itself.
-
Refinement: If the product remains an oil, dissolve in minimal isopropanol and add a stoichiometric amount of Oxalic Acid or HCl in Dioxane . The target molecule will crystallize as a stable salt (Oxalate or Hydrochloride).
-
Filter the salt and wash with cold acetone.
-
Protocol B: Direct Ester Aminolysis (Recommended for Cost)
Best for multi-kilogram campaigns where reagent cost is the primary driver.
Reagents:
-
Methyl N,N-Dimethylglycinate: 1.0 equiv.
-
N-Methylhydroxylamine HCl: 1.2 equiv.
-
Sodium Methoxide (NaOMe): 2.5 equiv (30% in MeOH).
-
Solvent: Methanol.[5]
Step-by-Step Methodology:
-
Preparation:
-
Dissolve N-Methylhydroxylamine HCl in Methanol (5 vol).
-
Cool to 0°C and add NaOMe solution. Stir for 20 min to generate the free hydroxylamine and neutralize the HCl. NaCl will precipitate.
-
-
Reaction:
-
Add Methyl N,N-Dimethylglycinate to the mixture.
-
Stir at RT for 24–48 hours. Note: Do not reflux. High heat degrades the hydroxamate.
-
-
Isolation:
-
Filter the reaction mixture to remove NaCl.
-
Concentrate the filtrate to dryness.
-
Resuspend the residue in DCM (to leave behind residual inorganic salts) and filter again.
-
Evaporate DCM to obtain the crude oil. Crystallize from EtOAc/Hexane or convert to a salt as in Protocol A.
-
Purification & Quality Control
For pharmaceutical grade applications, the "Salt Break" method is the most reliable purification technique.
Figure 2: Purification workflow utilizing salt formation to achieve high purity without chromatography.
Analytical Specifications
-
Appearance: White crystalline solid (as salt) or colorless oil (as free base).
-
Melting Point: ~100°C (Free base/Salt dependent).
-
1H NMR (D2O): Diagnostic peaks at
2.9 (s, 6H, N-Me2), 3.2 (s, 3H, N(OH)Me), 4.1 (s, 2H, CH2). -
HPLC Purity: >98.0% (a/a).
-
Mass Spec (ESI+): [M+H]+ = 133.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation (Protocol A) or Hydrolysis (Protocol B). | Ensure CDI stops evolving gas before adding amine. Ensure solvents are anhydrous. |
| Oiling Out | Product is too soluble in organic solvent. | Switch to salt formation (HCl or Oxalate). Use Acetone/Ether for trituration. |
| Color Change (Pink/Red) | Trace metal contamination (Iron). | Hydroxamic acids form red complexes with Fe(III). Use glass-lined or passivated equipment. Add EDTA wash if necessary. |
| Residual Imidazole | Inefficient washing in Protocol A. | Imidazole is soluble in water. If product is water-soluble, use ion-exchange resin (Amberlyst 15) or crystallize as salt. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 673, Dimethylglycine. Retrieved October 26, 2023, from [Link]
-
Masson, M. A., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents. ETH Zürich Research Collection. Retrieved October 26, 2023, from [Link]
Sources
Titration method for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
An Application Note and Protocol for the Potentiometric Titration of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
2-(Dimethylamino)-N-hydroxy-N-methylacetamide is a complex organic molecule featuring both a tertiary amine and a hydroxamic acid functional group. The purity and concentration of this compound are critical parameters in research and development, particularly in pharmaceutical and specialty chemical applications. This document provides a detailed protocol for the determination of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide using a nonaqueous acid-base potentiometric titration. This method is selective for the basic tertiary amine functionality, offering a robust and accurate analytical solution.
The presence of the dimethylamino group, a tertiary amine, provides a basic center that can be reliably titrated with a strong acid in a nonaqueous solvent. Nonaqueous titration is essential as it enhances the basicity of the tertiary amine, leading to a more defined titration endpoint compared to an aqueous titration.[1] This application note is designed for researchers, scientists, and drug development professionals who require a precise and validated method for the quantification of this specific analyte.
Principle of the Method: Nonaqueous Acid-Base Titration
The titration of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide is based on the neutralization reaction between the basic tertiary amine group and a strong acid, perchloric acid, in a nonaqueous medium, typically glacial acetic acid.[1][2] The reaction proceeds as follows:
(CH₃)₂NCH₂CON(OH)CH₃ + HClO₄ → [(CH₃)₂NH⁺CH₂CON(OH)CH₃]ClO₄⁻
In this reaction, the dimethylamino group accepts a proton from perchloric acid, forming the corresponding perchlorate salt. The equivalence point, where the moles of acid added are stoichiometrically equal to the moles of the tertiary amine in the sample, is determined by monitoring the potential change of a pH electrode immersed in the solution.[3] A sharp inflection in the potential curve indicates the endpoint of the titration.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the potentiometric titration of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Caption: Workflow for the potentiometric titration of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Experimental Protocol
Apparatus and Reagents
| Apparatus | Reagents |
| Automatic Potentiometric Titrator | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (Analyte) |
| pH Electrode (Glass Body, suitable for nonaqueous titration) | Perchloric Acid (HClO₄), 0.1 N in glacial acetic acid |
| 20 mL Burette | Glacial Acetic Acid (CH₃COOH), anhydrous |
| 150 mL Beakers | Potassium Hydrogen Phthalate (KHP), primary standard |
| Magnetic Stirrer and Stir Bars | Acetic Anhydride ((CH₃CO)₂O) |
| Analytical Balance (± 0.1 mg) | Crystal Violet Indicator Solution |
| Volumetric Flasks and Pipettes |
Preparation of Reagents
2.1. 0.1 N Perchloric Acid in Glacial Acetic Acid (Titrant)
-
Add approximately 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask.
-
Add 20 mL of acetic anhydride to the solution. Caution: This reaction is exothermic.
-
Mix thoroughly and allow the solution to cool to room temperature.
-
Dilute to the mark with glacial acetic acid and mix well.
-
Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride with any residual water.
2.2. Standardization of 0.1 N Perchloric Acid
-
Accurately weigh approximately 0.5 g of previously dried potassium hydrogen phthalate (KHP) into a 150 mL beaker.
-
Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Add 2-3 drops of crystal violet indicator solution. The solution will be violet.
-
Titrate with the prepared 0.1 N perchloric acid solution to a blue-green endpoint.
-
Perform the titration in triplicate and calculate the normality of the perchloric acid solution using the following formula:
N = (Weight of KHP in g) / (0.20423 g/meq × Volume of HClO₄ in mL)
Sample Preparation and Titration Procedure
-
Accurately weigh approximately 0.3 g of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide into a 150 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on the magnetic stirrer and immerse the pH electrode and the burette tip into the solution.
-
Start the stirrer and begin the potentiometric titration with the standardized 0.1 N perchloric acid.
-
Titrate past the equivalence point to ensure a complete titration curve is obtained.
-
The endpoint is the point of maximum inflection of the titration curve. Modern automatic titrators will determine this automatically.
-
Perform the analysis in triplicate.
Calculation of Assay
The percentage assay of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide is calculated using the following formula:
% Assay = (V × N × MW × 100) / (W)
Where:
-
V = Volume of perchloric acid consumed at the endpoint (mL)
-
N = Normality of the perchloric acid titrant (eq/L)
-
MW = Molecular weight of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (146.18 g/mol )
-
W = Weight of the sample (mg)
Expected Results and Data Presentation
The potentiometric titration will yield a sigmoidal curve when plotting the measured potential (mV) or pH against the volume of titrant added. The endpoint is the steepest point of this curve, corresponding to the equivalence point of the reaction.
| Parameter | Typical Value |
| Sample Weight | 300 mg |
| Titrant Concentration | 0.1 N |
| Expected Titrant Volume | ~20.5 mL (for a 100% pure sample) |
| Endpoint Detection | Potentiometric (inflection point) |
Trustworthiness and Self-Validating System
The robustness of this protocol is ensured by several key factors:
-
Primary Standard: The use of NIST-traceable Potassium Hydrogen Phthalate (KHP) for the standardization of the titrant ensures the accuracy of the assay.
-
Potentiometric Endpoint: This instrumental method of endpoint detection is objective and more precise than visual indicators, especially in colored or turbid solutions.
-
System Suitability: Prior to sample analysis, the performance of the electrode and titrator should be verified. This can be done by titrating a known amount of a standard base to ensure proper instrument function.
Causality Behind Experimental Choices
-
Nonaqueous Solvent: Water can compete with the weak base for the titrant, leading to a less distinct endpoint. Glacial acetic acid is an acidic solvent that enhances the basicity of the tertiary amine, resulting in a sharper inflection point.
-
Acetic Anhydride: This is added to the titrant to react with any residual water in the perchloric acid and glacial acetic acid, ensuring a truly nonaqueous system.
-
Potentiometric Detection: The hydroxamic acid moiety in the analyte might interfere with visual indicators. Potentiometric detection is unaffected by the chemical nature of other functional groups that do not participate in the acid-base reaction.
References
-
PubChem. N-Methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Hydroxy-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Acid-Base Titrations. [Link]
Sources
Troubleshooting & Optimization
Preventing degradation of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide during storage
Welcome to the technical support guide for 2-(Dimethylamino)-N-hydroxy-N-methylacetamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. As a hydroxamic acid derivative, its stability is a critical factor for ensuring experimental reproducibility and the integrity of your results. This guide is structured to provide not just protocols, but a foundational understanding of the chemistry involved.
Understanding the Instability of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
2-(Dimethylamino)-N-hydroxy-N-methylacetamide belongs to the hydroxamic acid class of compounds. A key characteristic of hydroxamic acids is their susceptibility to degradation via two primary pathways: hydrolysis and oxidation.[1][2] These pathways are influenced by environmental factors such as pH, temperature, presence of atmospheric oxygen, and exposure to light.
Hydrolysis: Under aqueous conditions, particularly in acidic or basic environments, the hydroxamic acid functional group can be cleaved. This reaction typically yields the corresponding carboxylic acid (2-(dimethylamino)-N-methylacetamide) and hydroxylamine.[1][3] The rate of hydrolysis is often pH-dependent.
Oxidation: The N-hydroxy group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or other oxidizing agents.[4][5] This can lead to the formation of various degradation products, including the corresponding carboxylic acid.[2]
The presence of the dimethylamino group in the molecule could also potentially influence its stability, although specific studies on this compound are limited.
Below is a diagram illustrating the primary degradation pathways for hydroxamic acids, which are applicable to 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Caption: Potential degradation pathways of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
Troubleshooting Guide: Storage and Handling Issues
This section addresses specific problems you might encounter during the storage and use of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide in a question-and-answer format.
Q1: I've noticed a change in the color of my solid compound. What does this indicate?
A1: A change in color, such as yellowing or browning of a previously white or off-white powder, is a common visual indicator of degradation. This is often due to oxidation or the formation of colored degradation products. It is crucial to assess the purity of the compound before proceeding with your experiments.
Q2: My compound has been stored at room temperature for an extended period. Is it still viable?
A2: Storing 2-(Dimethylamino)-N-hydroxy-N-methylacetamide at room temperature, especially if not under an inert atmosphere, significantly increases the risk of degradation.[6][7] For long-term storage, it is highly recommended to store the compound at low temperatures, such as 2-8°C or -20°C, to slow down the rates of both hydrolysis and oxidation.[8][9] Before use, you should consider re-analyzing the compound's purity.
Q3: I am preparing an aqueous stock solution. What pH should I use, and how long will it be stable?
A3: Hydroxamic acids are generally more stable in neutral to slightly acidic conditions.[10] Extreme pH values (highly acidic or alkaline) will accelerate hydrolysis.[3] It is recommended to prepare fresh aqueous solutions for each experiment. If a stock solution must be stored, it should be for the shortest possible time, aliquoted to avoid freeze-thaw cycles, and stored at -20°C or -80°C. The stability of the solution will depend on the buffer components and concentration, so a preliminary stability study is advisable for long-term projects.
Q4: Can I dissolve the compound in any organic solvent?
A4: While many hydroxamic acids are soluble in organic solvents like ethanol, DMSO, and DMF, the choice of solvent can impact stability.[11] Protic solvents like alcohols can participate in degradation pathways. Aprotic solvents such as DMSO or DMF are generally preferred for stock solutions. However, be aware that some solvents can be hygroscopic (absorb water from the air), which could introduce water and facilitate hydrolysis over time. Always use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) if possible.[7]
Q5: I suspect my compound has degraded. How can I confirm this?
A5: Several analytical techniques can be used to assess the purity of your compound and detect degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method to separate the parent compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products, such as the corresponding carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information and help identify degradation products by comparing the spectrum to that of a pure, fresh sample.
-
Colorimetric Assays: Hydroxamic acids form colored complexes with certain metal ions, like iron(III) (red-violet) or vanadium(V) (violet).[12] A decrease in the intensity of this color reaction compared to a standard of known concentration could indicate a loss of the hydroxamic acid functional group.
Frequently Asked Questions (FAQs)
What are the optimal long-term storage conditions for solid 2-(Dimethylamino)-N-hydroxy-N-methylacetamide?
For optimal long-term stability, the solid compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C[8][9] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[7] | Minimizes oxidation. |
| Light | Protected from light (amber vial) | Prevents light-induced degradation. |
| Container | Tightly sealed container[6][7] | Prevents exposure to moisture and air. |
How should I handle the compound during weighing and preparation of solutions?
To minimize degradation during handling:
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.[6]
-
Weigh the compound quickly and in a low-humidity environment if possible.
-
Use anhydrous solvents for preparing stock solutions.
-
Prepare solutions fresh for each experiment whenever feasible.
What are the primary degradation products I should look for?
The most likely degradation product to form via hydrolysis or oxidation is the corresponding carboxylic acid, 2-(dimethylamino)-N-methylacetamide.[2] Another potential product from hydrolysis is hydroxylamine.[1]
Is it safe to handle this compound on an open bench?
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general procedure for preparing a stock solution of 2-(Dimethylamino)-N-hydroxy-N-methylacetamide.
-
Remove the container of the solid compound from cold storage and allow it to warm to room temperature for at least 30 minutes.
-
In a fume hood, weigh the desired amount of the compound into a sterile, dry vial.
-
Add the required volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, overlay the solution with an inert gas (e.g., argon), cap the vial tightly, and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for preparing a stock solution.
References
-
Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
- Preparation method of hydroxamic acid or hydroxamic acid salt. (n.d.). Google Patents.
-
Methods for Hydroxamic Acid Synthesis. (2014). PMC - PubMed Central - NIH. Retrieved February 7, 2026, from [Link]
-
Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. (2022). PubMed. Retrieved February 7, 2026, from [Link]
-
2-Hydroxy-N,N-dimethylacetamide. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. (2021). ACS Publications. Retrieved February 7, 2026, from [Link]
-
Safety Data Sheet: N,N-dimethylacetamide. (2022). Chemos GmbH & Co.KG. Retrieved February 7, 2026, from [Link]
-
Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability. (2006). PubMed. Retrieved February 7, 2026, from [Link]
-
The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. (1969). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved February 7, 2026, from [Link]
-
Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. (2012). Retrieved February 7, 2026, from [Link]
-
(PDF) Hydroxamic acids and their analytical applications. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
-
N-Methylacetamide. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. (2019). PMC - NIH. Retrieved February 7, 2026, from [Link]
-
Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. (1992). PubMed. Retrieved February 7, 2026, from [Link]
-
Material Safety Data Sheet - N-Methylacetamide, 99+%. (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
-
Copper-Catalyzed Aerobic Oxidation of N-Substituted Hydroxylamines: Efficient and Practical Access to Nitroso Compounds. (2013). ACS Publications. Retrieved February 7, 2026, from [Link]
-
The Analytical Applications And Biological Activity of Hydroxamic acids. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Prac. (2017). CHIMIA. Retrieved February 7, 2026, from [Link]
-
benzohydroxamic acid. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]
-
Hydroxy ketone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Material Safety Data Sheet - N-Vinyl-N-methylacetamide, 99%. (n.d.). Cole-Parmer. Retrieved February 7, 2026, from [Link]
-
A general concept for the introduction of hydroxamic acids into polymers. (2019). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Colorimetric Determination of Amides as Hydroxamic Acids. (1955). Analytical Chemistry. Retrieved February 7, 2026, from [Link]
-
2-Hydroxy-N-methylacetamide. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
-
N-Methylacetamide. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]
-
CAS No : 5415-94-1 | Product Name : 2-Hydroxy-N-methylacetamide. (n.d.). Pharmaffiliates. Retrieved February 7, 2026, from [Link]
Sources
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Enzymatic and electrochemical oxidation of N-hydroxy compounds. Redox potential, electron-transfer kinetics, and radical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Hydroxy-N-methyl-acetamide 95% | CAS: 5415-94-1 | AChemBlock [achemblock.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemos.de [chemos.de]
How to remove unreacted starting materials from 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
[1]
Impurity Profile & Chemical Logic
Before selecting a protocol, you must understand the physicochemical differences between your product and the impurities.
Target Molecule: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide[1]
-
Structure:
[1] -
Key Feature: Amphoteric.[1][2] It contains a basic amine (
) and a weakly acidic hydroxamic acid ( ).[1] -
Solubility: Highly soluble in water, MeOH, EtOH. Poorly soluble in Et2O, Hexanes.[1]
The Contaminants:
| Component | Role | Chemical Nature | Removal Strategy | |
| N-Methylhydroxylamine | Starting Material | Nucleophilic Base, Reducing Agent | ~5.96 (conjugate acid) | Ion Exchange (Neutral at pH 9) or Scavenging (Aldehyde resin) |
| N,N-Dimethylglycine | Starting Material / Hydrolysis | Zwitterionic Amino Acid | 2.1 (COOH), 9.8 (NH) | Chelation (Does not form insoluble Cu complex at pH 5) |
| Coupling Reagents (EDC/DCC) | Reagent | Urea byproducts | Neutral / Basic | Filtration (DCC) or Water Wash (EDC) |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the best purification method for your specific scale and purity requirements.
Figure 1: Decision matrix for selecting the appropriate purification strategy based on scale and impurity profile.
Detailed Protocols
Protocol A: Copper(II) Chelation (The "Gold Standard")
Best for: High purity requirements; removing non-chelating impurities (amines, acids, esters). Mechanism: Hydroxamic acids form insoluble, colored complexes with Cu(II) ions in aqueous solution.[1] Impurities remain in solution. The solid is isolated, washed, and the copper is removed to release the pure hydroxamic acid.
Reagents:
Step-by-Step:
-
Complex Formation: Dissolve the crude oil in a minimum amount of water.[1] Add a saturated aqueous solution of copper(II) acetate (0.6 equiv relative to theoretical yield—hydroxamates often form 2:1 ligand:metal complexes).[1]
-
Precipitation: The solution will turn deep green/blue.[1] Adjust pH to ~6.0 using dilute acetic acid or NaOH.[1] A heavy colored precipitate (the copper bis-hydroxamate) should form.[1]
-
Filtration: Filter the solid.[1][3]
-
Critical Step: Wash the solid thoroughly with cold water and ether . This washes away the unreacted N-methylhydroxylamine (water-soluble) and organic non-chelators (ether-soluble).[1]
-
-
Decomplexation (Release):
-
Method 1 (H2S - Traditional): Suspend the green solid in Methanol.[1] Bubble
gas through the suspension.[1] Black CuS will precipitate, leaving the free hydroxamic acid in solution. Filter through Celite.[1] -
Method 2 (8-Hydroxyquinoline - Safer):[1] Suspend the solid in water/methanol.[1] Add 8-hydroxyquinoline (slightly excess relative to Cu).[1] The copper will transfer to the quinoline (forming a yellow precipitate). Filter off the solid.[1][3][5] The filtrate contains your product.[1]
-
-
Isolation: Evaporate the filtrate to obtain the pure product.
Protocol B: Anion Exchange Chromatography
Best for: Removing neutral amines (N-methylhydroxylamine) and salts.[1] Mechanism: At pH 10, the hydroxamic acid is deprotonated (anionic), while N-methylhydroxylamine is neutral (free base). The product binds to the resin; impurities wash through.
Reagents:
-
Resin: Dowex 1X8 (Cl- form), converted to OH- form.
-
Eluents: Deionized water, 0.1 M HCl (or 0.5 M Acetic Acid).[1]
Step-by-Step:
-
Resin Preparation: Pack a glass column with Dowex 1X8.[1] Wash with 1 M NaOH to generate the
form, then wash with water until effluent pH is neutral.[1] -
Loading: Dissolve crude mixture in water. Adjust pH to ~10-11 using NaOH. Load onto the column.[1]
-
Washing (Impurity Removal): Elute with Water (pH 9-10) .[1]
-
What happens: The target molecule binds to the resin (
). -
Removal: Unreacted N-methylhydroxylamine (neutral) and neutral organic impurities wash out.[1] Monitor the effluent by TLC (stain with KMnO4 to detect the reducing hydroxylamine).
-
-
Elution (Product Recovery): Elute with 0.5 M Acetic Acid or 0.1 M HCl .
-
What happens: The acid protonates the hydroxamate, neutralizing it and releasing it from the resin.
-
-
Finishing: Lyophilize the acidic fractions to obtain the product (likely as the acetate or hydrochloride salt).
Protocol C: Scavenging (Polishing Step)
Best for: Removing trace N-methylhydroxylamine (<5%) from nearly pure material.[1]
Reagents:
-
Polymer-supported Benzaldehyde (or similar aldehyde resin).[1]
Step-by-Step:
Troubleshooting & FAQs
Q1: My product is an oil that won't crystallize after purification. Is it impure?
-
Answer: Not necessarily. 2-(Dimethylamino)-N-hydroxy-N-methylacetamide is extremely hygroscopic due to the amine oxide-like character of the hydroxamic acid and the tertiary amine.[1]
-
Fix: Lyophilize (freeze-dry) rather than rotary evaporate.[1] If it remains an oil, store it as a concentrated solution or convert it to a stable salt (e.g., Hydrochloride or Oxalate) by adding anhydrous acid in Et2O.
Q2: The product turned red/purple during storage.
-
Answer: This indicates contamination with Iron (Fe(III)).[1] Hydroxamic acids are siderophores and detect iron at ppm levels, forming deep red complexes.[1]
-
Fix: Re-dissolve in water, treat with EDTA (to chelate iron), and pass through a small plug of C18 silica or perform the Copper Chelation method (Protocol A), which displaces the iron. Avoid using metal spatulas; use glass or plastic.
Q3: How do I verify the removal of N-methylhydroxylamine?
-
Answer: Use 1H NMR .[1]
-
Target Molecule: Look for the N-Methyl singlet of the hydroxamate (usually
3.1 - 3.3 ppm) and the N-Dimethyl singlet ( 2.2 - 2.4 ppm).[1] -
Impurity: N-methylhydroxylamine typically shows a singlet around
2.6 - 2.7 ppm (depending on pH/salt form).[1] -
Chemical Test: A drop of the product solution on filter paper + Tollen's reagent. Immediate blackening indicates residual reducing agent (free hydroxylamine).[1]
-
Q4: Can I use Silica Gel chromatography?
Visualizing the Chelation Workflow
Figure 2: Workflow for the Copper(II) Chelation Protocol. This method ensures high specificity by physically precipitating the target molecule.
References
-
Marmion, C. J., et al. (2004).[1] "Hydroxamic acids - An interesting class of chelators."[1] Coordination Chemistry Reviews, 248(21-24), 2059-2082.[1]
-
Summers, J. B., et al. (1987).[1] "Hydroxamic acid inhibitors of 5-lipoxygenase." Journal of Medicinal Chemistry, 30(3), 574-580.[1] (Describes purification of polar hydroxamic acids via extraction and chromatography).
-
Bissot, T. C., et al. (1957).[1][9] "The Physical and Chemical Properties of the Methylhydroxylamines." Journal of the American Chemical Society, 79(4), 796–800.[9] (Establishes pKa and stability data for N-methylhydroxylamine).
-
PubChem. "2-Hydroxy-N,N-dimethylacetamide Compound Summary."[1][10] (Structural analog data for physical property extrapolation).
Sources
- 1. 2-Hydroxy-N,N-dimethylacetamide | C4H9NO2 | CID 12874682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diaion.com [diaion.com]
- 3. WO2015080936A1 - Process to produce n-methylydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
- 7. US5015765A - Process for isolating hydroxamic acids - Google Patents [patents.google.com]
- 8. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]
- 9. N-Methylhydroxylamine - Wikipedia [en.wikipedia.org]
- 10. N-(2,3-Dimethylphenyl)-2-hydroxy-N-methylacetamide | C11H15NO2 | CID 14371641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Deacylation & Chelation: A Guide to 2-(Dimethylamino)-N-hydroxy-N-methylacetamide
Topic: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide vs. Other N-Hydroxy Amides Content Type: Technical Comparison & Application Guide
Executive Summary
2-(Dimethylamino)-N-hydroxy-N-methylacetamide (CAS: 65753-93-7), often referred to as the Ono-Itoh Reagent , represents a specialized class of functionalized hydroxamic acids. Unlike standard N-hydroxy amides (e.g., Acetohydroxamic acid, Vorinostat) which are primarily utilized as pharmacological inhibitors (Urease, HDAC), this compound is engineered as a nucleophilic catalyst .
Its primary utility lies in the chemoselective cleavage of active esters (e.g., aryl esters) under neutral conditions, preserving sensitive alkyl esters that would otherwise degrade under standard basic hydrolysis. Additionally, its
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 2-(Dimethylamino)-N-hydroxy-N-methylacetamide |
| Common Name | N-Methyl-2-dimethylaminoacetohydroxamic acid |
| CAS Number | 65753-93-7 |
| Molecular Formula | |
| Molecular Weight | 132.16 g/mol |
| Physical State | White crystalline solid / Powder |
| Solubility | Soluble in Water, Methanol, Ethanol |
| pKa (Estimated) | ~8.0 (Hydroxamate), ~7.5 (Amine) |
Structural Advantage
The molecule features a "push-pull" architecture:
-
Hydroxamic Acid Head (
): Acts as the nucleophile (at the oxygen) and metal-binding site. The -methyl group prevents metabolic rearrangement to isocyanates (Lossen rearrangement), enhancing stability. -
-Dimethylamino Tail (
): Provides intramolecular general base assistance. The amine lone pair can accept a proton from the hydroxamic acid moiety or the attacking water molecule, significantly enhancing nucleophilicity at neutral pH compared to non-functionalized hydroxamates.
Comparative Analysis: Performance vs. Alternatives
This section compares the subject compound against standard reagents used for deacylation and pharmacological N-hydroxy amides.
A. Synthetic Utility: Deacylation Efficiency[1]
Scenario: Selective removal of an acetyl group from a phenolic oxygen (Active Ester) in the presence of a methyl ester (Stable Ester).
| Reagent | Mechanism | pH Condition | Selectivity (Aryl vs. Alkyl) | Risk of Side Reactions |
| 2-(Dimethylamino)-N-hydroxy-N-methylacetamide | Nucleophilic Catalysis | Neutral (pH 7.0) | High | Low (Preserves sensitive groups) |
| Imidazole | Nucleophilic Catalysis | pH 7.0 - 8.0 | Moderate | Moderate (Slow kinetics) |
| NaOH / LiOH | Base Hydrolysis | Basic (pH > 10) | Low | High (Hydrolyzes all esters) |
| Hydrazine / Ammonia | Nucleophilic Substitution | Basic | Low to Moderate | High (Amide formation) |
Key Insight: In the synthesis of complex natural products (e.g., Quercetin derivatives, Hamigerans), this reagent allows for the "surgical" removal of protective groups without disturbing the core scaffold, a feat difficult to achieve with inorganic bases.
B. Pharmacological Utility: Chelation & Inhibition
Scenario: Metal chelation or Enzyme Inhibition.
| Compound | Primary Target | Binding Mode | Mechanism Note |
| 2-(Dimethylamino)-N-hydroxy-N-methylacetamide | Fe(III), Cu(II) | Bidentate ( | The amino group stabilizes the complex via secondary coordination sphere effects. |
| Acetohydroxamic Acid (AHA) | Urease (Ni dependent) | Monodentate/Bidentate | Small, polar, high clearance. Lacks the internal base for catalytic turnover. |
| Vorinostat (SAHA) | HDAC (Zn dependent) | Bidentate | Hydrophobic linker targets the HDAC channel; not suitable as a standalone chelator or catalyst. |
Mechanistic Action: The "Smart" Nucleophile
The superior activity of 2-(dimethylamino)-N-hydroxy-N-methylacetamide stems from its ability to act as an intramolecular general base catalyst.
Pathway Description
-
Activation: The tertiary amine facilitates the deprotonation of the hydroxamic acid hydroxyl group (
shift), generating a potent hydroxamate nucleophile at neutral pH. -
Attack: The hydroxamate anion attacks the carbonyl of the active ester (e.g., phenolic acetate).
-
Transfer: The acyl group is transiently transferred to the hydroxamic acid, releasing the phenol.
-
Regeneration: The intermediate
-acyl hydroxamate is rapidly hydrolyzed by water (catalyzed by the internal amine), regenerating the free reagent.
Figure 1: Catalytic cycle of selective deacylation.[1] The reagent acts as a turnover catalyst, transferring the acyl group to water.
Experimental Protocol: Selective Deacylation
Objective: Selectively remove an acetyl group from an aryl ester (e.g., 7-O-acetyl-quercetin derivative) without affecting alkyl esters.
Materials
-
Substrate: Acetylated compound (0.1 mmol).
-
Reagent: 2-(Dimethylamino)-N-hydroxy-N-methylacetamide (0.5 mmol, 5.0 equiv).
-
Solvent: THF / Methanol / Phosphate Buffer (pH 7.[2]0) mixture (9:2:9 ratio).[2]
-
Quench: 1 M HCl.
Methodology
-
Preparation: Dissolve the substrate (20 mg, ~0.036 mmol) in 10 mL of the solvent mixture (THF/MeOH/Buffer). Ensure the solution is homogenous.
-
Addition: Add the reagent (24 mg, 0.18 mmol) in one portion.
-
Reaction: Stir the reaction mixture under a nitrogen atmosphere at room temperature (
).-
Monitoring: Monitor by TLC or LC-MS. Aryl ester cleavage typically completes within 4–12 hours.
-
-
Workup:
-
Dilute the mixture with water (20 mL).
-
Acidify carefully to pH 6.0 using 1 M HCl (do not drop below pH 4 to protect acid-labile groups).
-
Extract with Ethyl Acetate (
mL).
-
-
Purification: Wash the organic phase with brine, dry over anhydrous
, and concentrate in vacuo. -
Validation: Verify the product via
-NMR (Disappearance of aryl-acetate methyl singlet at ppm).
Expected Result: >80% yield of the deacylated phenol with alkyl esters fully intact.
References
-
Primary Method: Ono, M.; Itoh, I. N-methyl-2-dimethylaminoacetohydroxamic acid as a new reagent for the selective cleavage of active esters under neutral conditions.[3][4][5][6] Tetrahedron Letters, 1989 , 30(2), 207–210.[3][5][6] Link
-
Application (Natural Products): Li, C., et al. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products. Journal of the American Chemical Society, 2023 , 145. Link
-
Application (Flavonoids): Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives. Cell Stress & Chaperones, 2008 . Link
-
General Hydroxamic Acid Chemistry: Agrawal, Y.K. Polyhydroxamic Acids for the Chromatographic Separation of Metal Ions.[5] Reviews in Analytical Chemistry, 2001 .[5] Link[5]
Sources
- 1. Hydroxamic Acid Derivative for Selective Deacylation Reactions | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Inhibition of Heat Shock Induction of Heat Shock Protein 70 and Enhancement of Heat Shock Protein 27 Phosphorylation by Quercetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
